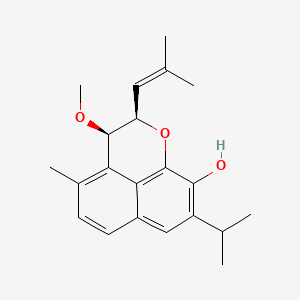
Prionidipene A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prionidipene A is a natural product isolated from the aerial parts of Salvia prionitis. It belongs to the class of seco-abietane rearranged diterpenoids, which are known for their complex structures and diverse biological activities
Preparation Methods
The synthesis of Prionidipene A involves several steps, typically starting from naturally occurring precursors. The synthetic route includes the rearrangement of abietane diterpenoids, followed by specific functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods are still under research, aiming to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Prionidipene A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
Prionidipene A has shown promise in various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of seco-abietane diterpenoids.
Medicine: Its bioactive properties suggest potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Prionidipene A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways such as NF-κB and PI3K/Akt .
Comparison with Similar Compounds
Prionidipene A is unique among seco-abietane diterpenoids due to its specific structural features and biological activities. Similar compounds include other seco-abietane diterpenoids like Prionidipene B, C, D, and E, which share a common structural framework but differ in functional group modifications and biological activities
Biological Activity
Prionidipene A is a compound derived from the roots of Salvia prionitis Hance, a member of the Labiatae family. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is classified as a seco-abietane rearranged diterpenoid. Its structure was elucidated using advanced spectroscopic techniques, including single-crystal X-ray diffraction, which confirmed its unique tetracyclic arrangement. The compound's molecular formula and weight contribute to its biological activity, influencing how it interacts with cellular targets.
Cytotoxic Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values reported for this compound and related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | P-388 | 0.41 |
| Prionidipene B | A-549 | 0.72 |
| Prionidipene C | MCF7 | 35.34 |
| Prionidipene D | PC3 | 22.25 |
These findings indicate that this compound exhibits potent cytotoxicity, particularly against leukemia (P-388) and lung cancer (A-549) cell lines, suggesting its potential as a chemotherapeutic agent .
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Induction of Apoptosis : Research indicates that this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of apoptotic markers in treated cells.
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- Inhibition of Cell Migration : The compound has shown potential in reducing the migratory capabilities of cancer cells, which is crucial for metastasis prevention.
Future Research Directions
Further research is essential to fully understand the biological activity of this compound and its potential applications in cancer therapy. Future studies should focus on:
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutic agents.
- Clinical Trials : Conducting randomized controlled trials to assess safety, efficacy, and optimal dosing regimens in diverse patient populations.
Properties
Molecular Formula |
C21H26O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |
InChI |
InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1 |
InChI Key |
TYJHRVUDEQUTSZ-UZLBHIALSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |
Canonical SMILES |
CC1=C2C(C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















